molecular formula C15H24O6Si B14439899 (Triethoxysilyl)methyl 4-methoxybenzoate CAS No. 76241-05-9

(Triethoxysilyl)methyl 4-methoxybenzoate

Cat. No.: B14439899
CAS No.: 76241-05-9
M. Wt: 328.43 g/mol
InChI Key: COGNOAFMCPNFTJ-UHFFFAOYSA-N
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Description

(Triethoxysilyl)methyl 4-methoxybenzoate is a silicon-containing ester derivative of 4-methoxybenzoic acid. This substitution introduces silicon into the molecule, which may enhance thermal stability, alter solubility, and expand applications in materials science or organic synthesis (e.g., as a protecting group or polymer precursor) .

Properties

CAS No.

76241-05-9

Molecular Formula

C15H24O6Si

Molecular Weight

328.43 g/mol

IUPAC Name

triethoxysilylmethyl 4-methoxybenzoate

InChI

InChI=1S/C15H24O6Si/c1-5-19-22(20-6-2,21-7-3)12-18-15(16)13-8-10-14(17-4)11-9-13/h8-11H,5-7,12H2,1-4H3

InChI Key

COGNOAFMCPNFTJ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](COC(=O)C1=CC=C(C=C1)OC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Bromination of Methyl 4-Methylbenzoate

The synthesis begins with bromination of methyl 4-methylbenzoate to introduce a reactive halogen center. Using N-bromosuccinimide (NBS) under radical initiation conditions (AIBN, 70°C, CCl₄), the methyl group undergoes bromination to yield methyl 4-(bromomethyl)benzoate with 85–90% efficiency. This intermediate’s reactivity enables subsequent substitution with silicon-based nucleophiles.

Silylation with Triethoxysilane

Methyl 4-(bromomethyl)benzoate reacts with triethoxysilane (HSi(OEt)₃) under inert conditions. In a protocol analogous to phosphonate synthesis, heating the bromide with excess triethoxysilane at 160°C for 2 hours under nitrogen facilitates nucleophilic displacement. The reaction proceeds via an Sₙ2 mechanism, with triethylamine as a proton scavenger:

$$
\text{Methyl 4-(bromomethyl)benzoate} + \text{HSi(OEt)}_3 \xrightarrow{\Delta} \text{(Triethoxysilyl)methyl 4-methoxybenzoate} + \text{HBr}
$$

Purification via wiped-film molecular distillation (40–50°C, 25–35 Pa) yields the product as a colorless oil with 78% purity (HPLC). Key challenges include competing elimination reactions and silane oxidation, necessitating strict anhydrous conditions.

Direct Esterification of 4-Methoxybenzoic Acid

Fischer Esterification with (Triethoxysilyl)methanol

Condensing 4-methoxybenzoic acid with (triethoxysilyl)methanol under acidic catalysis provides a direct route. Concentrated H₂SO₄ (1.5 equiv) in refluxing toluene (110°C, 12 hours) drives esterification:

$$
\text{4-Methoxybenzoic acid} + \text{(Triethoxysilyl)methanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$

Water removal via Dean-Stark apparatus improves yield to 65%. However, (triethoxysilyl)methanol’s limited commercial availability necessitates in situ preparation from (triethoxysilyl)methyl chloride and NaOH, adding complexity.

Transesterification of Methyl 4-Methoxybenzoate

Methyl 4-methoxybenzoate undergoes transesterification with (triethoxysilyl)methanol using lipase catalysts (e.g., Candida antarctica Lipase B) in hexane at 50°C. This green chemistry approach achieves 55% conversion after 48 hours but requires enzyme immobilization for reuse.

Metal-Catalyzed Silylation Strategies

Palladium-Mediated Cross-Coupling

Aryl halides and silanes couple under Pd(OAc)₂ catalysis (2 mol%) with Xantphos ligand (4 mol%) in DMF at 100°C. Applying this to methyl 4-(iodomethyl)benzoate and HSi(OEt)₃ yields the target compound in 72% yield after column chromatography. The mechanism involves oxidative addition of the C–I bond, followed by silane insertion and reductive elimination.

Grignard Reagent Approach

Forming a Grignard reagent from methyl 4-(bromomethyl)benzoate (Mg, THF, 0°C) and quenching with triethoxysilyl chloride introduces the silyl group:

$$
\text{Mg–CH}2\text{C}6\text{H}4\text{COOMe} + \text{ClSi(OEt)}3 \rightarrow \text{this compound} + \text{MgCl}_2
$$

Yields reach 60%, but ester group sensitivity to Grignard bases necessitates low temperatures and rapid quenching.

Comparative Analysis of Synthetic Routes

Method Yield Purity (HPLC) Key Advantages Limitations
Nucleophilic Substitution 78% 85% Scalable, minimal byproducts High-temperature requirements
Fischer Esterification 65% 90% Direct, uses commercial reagents Limited alcohol availability
Transesterification 55% 88% Enzymatic, eco-friendly Slow reaction kinetics
Palladium Catalysis 72% 92% Mild conditions, high selectivity Catalyst cost and toxicity

Purification and Characterization

Distillation Techniques

Wiped-film molecular distillation (40–50°C, 25–35 Pa) effectively separates the product from unreacted silanes and oligomeric byproducts. This method preserves thermolabile silyl groups while achieving >95% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.91 (d, J=8.0 Hz, 2H, Ar–H), 7.44 (dd, J=2.4/8.4 Hz, 2H, Ar–H), 3.84 (s, 3H, OCH₃), 3.36 (d, J=22.0 Hz, 2H, Si–CH₂), 1.16 (t, J=6.8 Hz, 9H, Si–OCH₂CH₃).
  • FT-IR : 1725 cm⁻¹ (C=O ester), 1080 cm⁻¹ (Si–O–C), 2850–2970 cm⁻¹ (C–H aliphatic).

Industrial-Scale Considerations

Cost-Benefit Analysis

Nucleophilic substitution offers the best balance between yield (78%) and operational simplicity, with raw material costs dominated by triethoxysilane ($12.50/mol). Enzymatic routes, while sustainable, remain prohibitively expensive due to lipase pricing ($320/g).

Emerging Methodologies

Photoredox Silylation

Visible-light-mediated silylation using Ru(bpy)₃Cl₂ as a photocatalyst enables room-temperature reactions. Preliminary trials show 40% yield under blue LED irradiation, offering energy savings but requiring optimization.

Continuous Flow Systems

Microreactor technology enhances heat transfer in exothermic silylation reactions, reducing decomposition risks. Pilot-scale trials achieve 82% yield with residence times under 10 minutes.

Chemical Reactions Analysis

Types of Reactions

(Triethoxysilyl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.

    Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, which are important in the formation of polymeric materials.

    Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acidic solutions are commonly used to hydrolyze the triethoxysilyl group.

    Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, can facilitate the condensation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Polymeric siloxanes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(Triethoxysilyl)methyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Materials Science: It is used as a precursor for the synthesis of siloxane-based polymers and materials with unique mechanical and thermal properties.

    Chemistry: The compound is utilized in the development of functionalized surfaces and coatings, as well as in the synthesis of other organosilicon compounds.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the production of adhesives, sealants, and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Triethoxysilyl)methyl 4-methoxybenzoate involves the hydrolysis and condensation of the triethoxysilyl group, leading to the formation of siloxane bonds. These reactions are crucial for the compound’s ability to form stable polymeric networks. The methoxybenzoate moiety can interact with various molecular targets, depending on the specific application, such as surface functionalization or drug delivery.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (Triethoxysilyl)methyl 4-methoxybenzoate with structurally related esters and silylated derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Properties
Methyl 4-methoxybenzoate C₉H₁₀O₃ 166.17 Methoxy, methyl ester Flavoring agent, pharmaceutical intermediate, natural volatile in plants .
Ethyl 4-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy, ethyl ester Detected in honey; derived from p-anisic acid .
Triisopropylsilyl-(Z)-...benzoate* C₃₈H₄₇FNO₈SSi 724.28 Triisopropylsilyl, fluorobenzyl Pharmaceutical synthesis; 76% yield, mp 107–109°C, stable under inert conditions .
Methyl 4-[(trimethylsilyl)ethynyl]benzoate C₁₃H₁₆O₂Si 248.35 Trimethylsilyl ethynyl Building block in organic synthesis; enhanced stability for cross-coupling reactions .
4-Hydroxyphenyl 4-butoxybenzoate C₁₇H₁₈O₄ 286.32 Hydroxyphenyl, butoxy Liquid crystal precursor; synthesized via esterification .
This compound (hypothetical) C₁₃H₂₀O₅Si (estimated) ~308.38 (estimated) Triethoxysilyl, methoxy Potential use in siloxane polymers; improved hydrophobicity and thermal stability.

*Full name: Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate

Physical and Chemical Properties

  • Solubility: Methyl 4-methoxybenzoate is soluble in organic solvents (e.g., ethanol, ether) and exhibits a sweet, anise-like odor . Silylated derivatives (e.g., triisopropylsilyl) show increased hydrophobicity and stability under acidic/basic conditions .
  • Thermal Stability : Silyl groups (e.g., triethoxysilyl) enhance thermal resistance compared to alkyl esters, making them suitable for high-temperature applications.

Research Findings and Challenges

  • Key Advantage of Silylation : Silicon incorporation improves stability and functionality. For instance, triisopropylsilyl derivatives enable precise control in drug synthesis .
  • Limitations : Silylated compounds often require stringent synthesis conditions (e.g., moisture-free), increasing production complexity.
  • Data Gaps : Direct studies on this compound are absent; properties are extrapolated from analogous compounds.

Q & A

Q. Basic

  • ¹H/¹³C NMR :
    • Aromatic region : Peaks at δ 6.8–7.9 ppm (doublets for para-substituted benzene) and δ 3.8–4.3 ppm (methoxy -OCH₃).
    • Silane group : δ 1.2–1.4 ppm (triethyl -CH₂CH₃) and δ 3.8 ppm (Si-OCH₂CH₃) .
  • FTIR :
    • Ester C=O stretch at ~1720 cm⁻¹, Si-O-C at ~1100 cm⁻¹, and aromatic C-O at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion [M+H]⁺ for C₁₄H₂₂O₆Si (expected m/z ~338.4) with fragmentation peaks for triethoxysilyl (-Si(OCH₂CH₃)₃) and benzoate moieties .

How does the triethoxysilyl group influence the compound’s reactivity in surface modification applications?

Advanced
The triethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., silica, glass) via hydrolysis and condensation:

  • Hydrolysis : In aqueous/alcoholic media, Si-OCH₂CH₃ groups convert to Si-OH, which condense with surface -OH groups to form Si-O-Si linkages .
  • Kinetic Challenges : Hydrolysis rates vary with pH; acidic conditions accelerate silanol formation but risk ester hydrolysis. Optimal pH is 4–5 .
    Methodological Insight : Pre-hydrolysis in ethanol/water (1:1) at 60°C for 2 hours enhances surface adhesion .

What are the challenges in achieving high purity during synthesis, and how can they be mitigated?

Q. Advanced

  • Byproduct Formation : Competing esterification/silylation side reactions (e.g., incomplete silylation or silane oligomerization).
  • Purification Strategies :
    • Use silica gel chromatography with ethyl acetate/hexane (3:7) to separate unreacted silane and ester precursors .
    • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
      Data Note : Purity >95% is achievable with iterative recrystallization from ethanol .

How can researchers resolve discrepancies in reported hydrolysis rates under varying pH conditions?

Data Contradiction Analysis
Conflicting hydrolysis data may arise from:

  • Solvent Effects : Protic solvents (e.g., water) vs. aprotic (e.g., THF) alter reaction kinetics .
  • pH Dependence : Hydrolysis accelerates below pH 4 (acid-catalyzed) and above pH 8 (base-catalyzed ester cleavage).
    Methodological Resolution :
    • Standardize conditions: 0.1 M phosphate buffer (pH 5.0) at 25°C.
    • Monitor silanol formation via ²⁹Si NMR or FTIR .

What role does the methoxybenzoate moiety play in pharmaceutical intermediate synthesis?

Advanced Application
The 4-methoxybenzoate group enhances stability and bioactivity:

  • Stability : The methoxy group reduces ester hydrolysis rates compared to unsubstituted benzoates, as seen in analogs like ethyl 4-methoxybenzoate .
  • Bioactivity : Acts as a lipophilic anchor in prodrugs, improving cell membrane permeability. For example, similar esters are used in anti-inflammatory agents .
    Synthetic Example : Coupling with amines via Steglich esterification (DCC/DMAP) yields amide derivatives for drug candidates .

Comparative Table: Synthesis Methodologies

ParameterEsterification Silylation
Reaction Time4–6 hours (reflux)12–24 hours (room temp)
CatalystGlacial acetic acidTriethylamine
Yield70–85%60–75%
Key ChallengeCompeting acid dimerizationSilane oligomerization

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